molecular formula C13H16O3S B14304073 6-(Benzenesulfonyl)-4-methylhex-4-enal CAS No. 123086-03-3

6-(Benzenesulfonyl)-4-methylhex-4-enal

Cat. No.: B14304073
CAS No.: 123086-03-3
M. Wt: 252.33 g/mol
InChI Key: YFYJCWOOOUFWSU-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-4-methylhex-4-enal is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hexenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)-4-methylhex-4-enal typically involves the reaction of benzenesulfonyl chloride with a suitable hexenal derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-4-methylhex-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentachloride, phosphorus oxychloride, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)-4-methylhex-4-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzenesulfonyl)-4-methylhex-4-enal is unique due to its specific structural features, including the presence of both a benzenesulfonyl group and a hexenal backbone

Properties

CAS No.

123086-03-3

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

6-(benzenesulfonyl)-4-methylhex-4-enal

InChI

InChI=1S/C13H16O3S/c1-12(6-5-10-14)9-11-17(15,16)13-7-3-2-4-8-13/h2-4,7-10H,5-6,11H2,1H3

InChI Key

YFYJCWOOOUFWSU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCS(=O)(=O)C1=CC=CC=C1)CCC=O

Origin of Product

United States

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